1-(difluoromethyl)-3-methyl-1H-pyrazole

Description

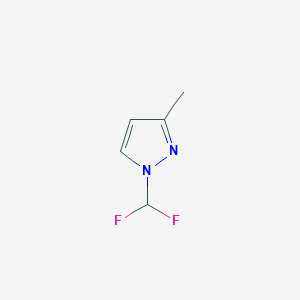

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJSDPLGJZFJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408660 | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956628-23-2 | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole

This technical guide provides a comprehensive overview of the chemical properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key intermediate in the synthesis of various agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₆F₂N₂.[1] It possesses a pyrazole ring substituted with a difluoromethyl group at the 1-position and a methyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂N₂ | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| CAS Number | 956628-23-2 | [1] |

| Appearance | Not explicitly reported, likely a solid or liquid | - |

| Melting Point | Not explicitly reported. The related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 200-201 °C.[2] | - |

| Boiling Point | Not explicitly reported. | - |

| Solubility | Not explicitly reported. Likely soluble in common organic solvents. | - |

| Predicted logP | 1.58662 | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [ChemScene] |

Spectroscopic Data

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| Pyrazole H-4 | ~6.0 - 6.5 | d | J(H,H) ≈ 2-3 |

| Pyrazole H-5 | ~7.5 - 8.0 | d | J(H,H) ≈ 2-3 |

| -CHF₂ | ~6.5 - 7.5 | t | J(H,F) ≈ 50-60 |

| -CH₃ | ~2.2 - 2.5 | s | |

| ¹³C NMR | |||

| Pyrazole C-3 | ~148 - 152 | ||

| Pyrazole C-4 | ~105 - 110 | ||

| Pyrazole C-5 | ~135 - 140 | ||

| -CHF₂ | ~110 - 115 | t | J(C,F) ≈ 235-245 |

| -CH₃ | ~10 - 15 | ||

| ¹⁹F NMR | |||

| -CHF₂ | ~ -110 to -120 | d | J(F,H) ≈ 50-60 |

Synthesis and Reactivity

This compound is a crucial building block for the synthesis of several potent fungicides.[9][10] Its synthesis generally involves the cyclization of a suitably functionalized precursor with methylhydrazine. While a specific detailed protocol for this exact molecule is not widely published, a general synthetic approach can be inferred from the synthesis of its derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[9][11][12]

A plausible synthetic route could involve the reaction of a 1,3-dicarbonyl compound containing a difluoromethyl group with methylhydrazine. The regioselectivity of the cyclization is a key consideration in such syntheses.

Caption: General synthetic workflow for pyrazole formation.

Experimental Protocols

For the synthesis of N-trifluoromethyl pyrazoles, a general procedure involves the reaction of a protected trifluoromethylhydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst like TsOH·H₂O in a solvent such as dichloromethane.[1] The reaction is typically stirred at a temperature ranging from 20-40 °C for several hours.[1] Work-up involves quenching the reaction with a saturated sodium bicarbonate solution, extraction with an organic solvent, and purification by chromatography.[1]

Biological Activity and Applications

This compound itself is not known to possess significant biological activity. Its primary importance lies in its role as a key intermediate in the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][9] These fungicides are widely used in agriculture to control a broad spectrum of fungal pathogens.[2] The difluoromethyl group at the 1-position of the pyrazole ring is a critical feature for the biological activity of the final fungicide products.

Caption: Role as a key chemical intermediate.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on its structure and the safety data for related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. For detailed safety precautions, it is advisable to consult the Safety Data Sheet (SDS) for this specific compound or for structurally similar chemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 12. thieme.de [thieme.de]

In-Depth Technical Guide: 1-(difluoromethyl)-3-methyl-1H-pyrazole (CAS 956628-23-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(difluoromethyl)-3-methyl-1H-pyrazole is a fluorinated heterocyclic compound belonging to the pyrazole family. The introduction of a difluoromethyl group can significantly influence the physicochemical and biological properties of organic molecules, often enhancing metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, properties, and potential applications in research and development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide draws upon information from closely related analogues and general synthetic methodologies for pyrazoles to provide a thorough technical understanding.

Physicochemical Properties

Quantitative data for this compound has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 956628-23-2 | ChemScene[1][2] |

| Molecular Formula | C₅H₆F₂N₂ | ChemScene[1][2] |

| Molecular Weight | 132.11 g/mol | ChemScene[1][2] |

| Purity | >95% | ChemScene[1][2] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene[1][2] |

| LogP | 1.58662 | ChemScene[1][2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1][2] |

| Hydrogen Bond Donors | 0 | ChemScene[1][2] |

| Rotatable Bonds | 1 | ChemScene[1][2] |

| Storage Temperature | 4°C | ChemScene[1][2] |

Synthesis and Experimental Protocols

General Synthetic Approach: Cyclocondensation

The most common and versatile method for the synthesis of pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3]

dot

Caption: General workflow for pyrazole synthesis.

Inferred Experimental Protocol for this compound

This proposed protocol is based on the synthesis of related trifluoromethyl and difluoromethyl pyrazoles.[1][4]

Step 1: Preparation of a suitable 1,3-dicarbonyl precursor.

A potential starting material would be a difluoro-substituted β-diketone or a related enone. For the target molecule, a plausible precursor is 4,4-difluoro-2-pentanone.

Step 2: Cyclocondensation with Methylhydrazine.

The difluorinated dicarbonyl compound would then be reacted with methylhydrazine. The regioselectivity of this reaction (i.e., the position of the methyl group on the pyrazole ring) can be influenced by the reaction conditions, such as the solvent and the presence of acidic or basic catalysts.[1]

-

Reaction Scheme: 4,4-difluoro-2-pentanone + Methylhydrazine → this compound + 1-(difluoromethyl)-5-methyl-1H-pyrazole (isomeric mixture)

-

Reaction Conditions:

-

Solvent: Protic solvents like hexafluoroisopropanol have been shown to favor the formation of the 3-substituted isomer in related syntheses.[1] Aprotic polar solvents like DMSO may favor the 5-substituted isomer.[1]

-

Catalyst: The reaction can be carried out in the presence of an acid or base catalyst to facilitate the condensation and subsequent cyclization.

-

Temperature: The reaction temperature can vary, but is typically carried out at elevated temperatures to drive the reaction to completion.

-

Step 3: Isomer Separation.

The reaction often yields a mixture of regioisomers. Separation of the desired 1,3-isomer from the 1,5-isomer can be achieved using chromatographic techniques such as column chromatography or by fractional distillation, taking advantage of differences in their boiling points.[1]

Biological Activities and Drug Development Applications

While there is no specific biological activity data for this compound in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemicals.

Role as a Potential Intermediate for Biologically Active Molecules

The isomeric compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate in the synthesis of a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5][6] These fungicides act by inhibiting the mitochondrial respiratory chain in fungi.

dot

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Given the structural similarity, it is plausible that this compound could also serve as a building block for the synthesis of novel biologically active compounds. The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group, and its presence can enhance the metabolic stability and cell permeability of a drug candidate.

Conclusion

This compound is a fluorinated pyrazole with potential applications in chemical synthesis and drug discovery. While detailed experimental protocols and biological activity data for this specific compound are not extensively documented in public literature, its synthesis can be approached through established methods for pyrazole formation. The well-documented importance of its isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as a key intermediate for potent fungicides highlights the potential value of this chemical scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in the development of new pharmaceuticals and agrochemicals. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block for creating novel molecules with potentially enhanced biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

Elucidation of the Structure of 1-(Difluoromethyl)-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key heterocyclic scaffold in modern agrochemical and pharmaceutical research. The document details the molecular structure, physicochemical properties, and spectroscopic signature of this compound. Furthermore, it outlines a representative synthetic protocol and discusses the significance of this pyrazole core in the development of novel fungicides, particularly succinate dehydrogenase inhibitors (SDHIs). All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound represents a critical building block for the synthesis of a new generation of active ingredients. Its derivatives are central to the creation of potent fungicides that combat a wide range of plant pathogens.[1][2] This guide serves as a detailed resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a five-membered pyrazole ring substituted with a methyl group at the C3 position and a difluoromethyl group at the N1 position.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₆F₂N₂ | - |

| Molar Mass | 132.11 g/mol | - |

| CAS Number | 956628-23-2 | - |

| Predicted Density | 1.19 ± 0.1 g/cm³ | Predicted for a related compound[3] |

| Predicted Boiling Point | 208.2 ± 40.0 °C | Predicted for a related compound[3] |

| Predicted pKa | -1.27 ± 0.19 | Predicted for a related compound[3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30 | d | ~2.3 | H5 |

| ~6.50 | d | ~2.3 | H4 |

| ~6.80 | t | ~55.0 | N-CHF₂ |

| ~2.30 | s | - | C3-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C3 |

| ~135.0 | C5 |

| ~110.0 (t, J ≈ 238 Hz) | N-CHF₂ |

| ~105.0 | C4 |

| ~13.0 | C3-CH₃ |

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-115.0 | d | ~55.0 | N-CHF₂ |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 81 | [M - CHF₂]⁺ |

| 51 | [CHF₂]⁺ |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the cyclocondensation of a β-diketone equivalent with a suitable hydrazine derivative. The following is a representative experimental protocol adapted from the synthesis of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][4][5]

Representative Synthesis of the Pyrazole Core

The synthesis workflow involves the reaction of a functionalized diketone with methylhydrazine to form the pyrazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Methylamino)-1,1-difluoro-3-penten-2-one

-

To a solution of 1,1-difluoro-2,4-pentanedione (1.0 eq) in toluene at 0 °C, slowly add a solution of methylamine (1.1 eq) in ethanol.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure. The resulting crude product is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(methylamino)-1,1-difluoro-3-penten-2-one (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

Application in Drug Development: SDHI Fungicides

This compound is a crucial intermediate in the synthesis of several modern succinate dehydrogenase inhibitor (SDHI) fungicides.[1][6] These fungicides act by targeting Complex II of the mitochondrial respiratory chain in pathogenic fungi, thereby inhibiting ATP production and leading to cell death.

The general structure of these fungicides consists of the this compound-4-carboxamide core linked to a substituted aromatic or heteroaromatic amine.

Caption: Logical workflow from core scaffold to fungicidal action.

The development of new fungicides based on this scaffold involves the synthesis of a library of amide derivatives with diverse substituents on the amine moiety. These derivatives are then screened for their efficacy against a panel of fungal pathogens. This structure-activity relationship (SAR) study allows for the optimization of the molecule's potency, spectrum of activity, and pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest in the field of agrochemical research. This guide has provided a detailed overview of its structural and spectroscopic properties, along with a representative synthetic pathway. The understanding of its structure and synthesis is paramount for the development of new and effective SDHI fungicides. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field, facilitating further innovation in the design and synthesis of novel bioactive compounds based on this versatile pyrazole scaffold.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 6. thieme.de [thieme.de]

An In-depth Technical Guide to 1-(difluoromethyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a fluorinated heterocyclic compound. Given the prominence of pyrazole derivatives in pharmaceuticals and agrochemicals, this document outlines the molecule's core physicochemical properties, provides a representative synthetic protocol, and discusses its relevance in modern chemical research.

Core Physicochemical and Computational Data

This compound is a substituted pyrazole with significant interest as a building block in synthetic chemistry. Its properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆F₂N₂ | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| CAS Number | 956628-23-2 | [1] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [1] |

| LogP (calculated) | 1.587 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| SMILES | CC1=NN(C=C1)C(F)F | [1] |

Synthetic Methodology

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. While specific protocols for this compound are not extensively detailed in publicly available literature, a general and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with a substituted hydrazine.

The synthesis of the closely related and economically important 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a relevant and illustrative experimental workflow. This acid is a crucial intermediate for a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][3]

Experimental Protocol: Synthesis of a Difluoromethyl Pyrazole Core (Adapted from related compounds)

This protocol is a representative procedure for the synthesis of a pyrazole ring, which can be adapted for the specific target molecule. The key steps involve the formation of a pyrazole ring through cyclization.

-

Preparation of the Intermediate: A suitable precursor, such as a difluoroacetyl intermediate, is prepared. For instance, the reaction of an enamine like dimethylaminovinyl methyl ketone (DMAB) with a difluoroacetylating agent (e.g., difluoroacetyl fluoride) can yield a key intermediate.[2]

-

Cyclization Reaction: The intermediate is dissolved in a suitable solvent (e.g., dichloroethane).[4] A solution of methylhydrazine is then added, often at a reduced temperature (-30 °C to 0 °C) to control the reaction rate.[4]

-

Ring Closure: Following the initial condensation, the reaction mixture is heated (e.g., to 50-120 °C) to facilitate cyclization and dehydration, leading to the formation of the pyrazole ring.[4]

-

Work-up and Purification: The reaction is quenched, typically with an aqueous solution. The crude product is then extracted using an organic solvent. Final purification is achieved through techniques such as recrystallization or column chromatography to yield the desired pyrazole derivative.[4]

Below is a logical workflow diagram illustrating this synthetic approach.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical design, appearing in numerous commercial products.[5][6] The introduction of a difluoromethyl group (-CHF₂) is a common strategy to enhance metabolic stability and modulate physicochemical properties like lipophilicity and binding affinity.

The most prominent application for closely related 3-(difluoromethyl)-1-methyl-pyrazole derivatives is in the development of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds are highly effective against a broad spectrum of fungal pathogens on major crops.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHIs function by targeting Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate. This action halts cellular respiration, depriving the fungal cells of energy (ATP) and leading to their death.

The diagram below illustrates the site of action for SDHI fungicides within the mitochondrial respiratory chain.

References

- 1. chemscene.com [chemscene.com]

- 2. thieme.de [thieme.de]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-(difluoromethyl)-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 1-(difluoromethyl)-3-methyl-1H-pyrazole. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document compiles predicted data based on the analysis of structurally similar pyrazole derivatives. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serving as a practical resource for the characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from closely related analogues.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | ~2.0 | H-5 |

| ~6.8 | t | ~54.0 | CHF₂ |

| ~6.2 | d | ~2.0 | H-4 |

| ~3.9 | s | - | N-CH₃ |

| ~2.3 | s | - | C-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-3 |

| ~140 | C-5 |

| ~115 (t) | CHF₂ |

| ~105 | C-4 |

| ~35 | N-CH₃ |

| ~15 | C-CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching |

| 1400-1300 | Medium | C-H bending |

| 1200-1000 | Strong | C-F stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 113 | [M-F]⁺ |

| 81 | [M-CHF₂]⁺ |

| 51 | [CHF₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

-

Ionize the sample using electron impact (typically at 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Generation Pathway.

An In-depth Technical Guide to the Solubility Profile of 1-(difluoromethyl)-3-methyl-1H-pyrazole

Disclaimer: Publicly available, quantitative solubility data for 1-(difluoromethyl)-3-methyl-1H-pyrazole is limited. This guide provides a comprehensive overview based on available information for the structurally similar and more extensively studied analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , and outlines standard experimental protocols for determining the solubility of such compounds.

Introduction

This compound is a fluorinated heterocyclic compound of interest in chemical research. Understanding its solubility is crucial for various applications, including reaction chemistry, formulation development, and environmental fate assessment. This technical guide serves as a resource for researchers, scientists, and drug development professionals by providing available solubility data for a key analogue and detailing the methodologies for its experimental determination.

Physicochemical Properties

| Property | Value | Source |

| Physical State | Light yellow to white powder | [1] |

| Molecular Formula | C6H6F2N2O2 | [2] |

| Molecular Weight | 176.12 g/mol | [2] |

Solubility Data of Analogue: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The following table summarizes the available quantitative solubility data for the analogue compound. It is important to note that the presence of the carboxylic acid group in this analogue will significantly influence its solubility profile, particularly in aqueous and protic solvents, compared to the target compound.

| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Classification | Source |

| Water | 20 | 7 | 39,990 | High | [3] |

A patent for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid mentions recrystallization from a 40% aqueous ethanol solution, suggesting its solubility in this solvent mixture.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Reporting: Solubility should be reported in units such as mg/L, g/100 mL, or mol/L, along with the specific solvent and temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While a complete solubility profile for this compound is not currently available in the public domain, this guide provides essential information based on a structurally related analogue and outlines a robust experimental protocol for its determination. The high aqueous solubility of the carboxylic acid analogue suggests that the parent compound, lacking the polar carboxyl group, will likely exhibit lower aqueous solubility and higher solubility in organic solvents. The provided methodologies and workflow serve as a practical resource for researchers to generate the necessary data for their specific applications.

References

- 1. 3-Difluoromethyl)-1-Methyl-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410) [sitem.herts.ac.uk]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

1-(difluoromethyl)-3-methyl-1H-pyrazole mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(difluoromethyl)-3-methyl-1H-pyrazole Core Fungicides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fungicides built upon the this compound scaffold represent a significant class of agricultural and research compounds. Their fungicidal activity is primarily attributed to a highly specific and potent mechanism of action: the inhibition of succinate dehydrogenase (SDH). This technical guide elucidates the core molecular mechanism, presents quantitative efficacy data, and provides detailed experimental protocols for the characterization of these compounds. For the purpose of detailed illustration, this guide will focus on Fluxapyroxad, a prominent broad-spectrum fungicide that features the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of fluxapyroxad and related pyrazole-carboxamide compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2] SDH is a critical enzyme that plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and an integral part of the ETC.

-

TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain: During this oxidation, it transfers electrons from succinate to the ubiquinone (Q) pool, which are then passed to Complex III.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, fluxapyroxad competitively blocks the reduction of ubiquinone.[3] This inhibition has two major downstream consequences:

-

Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites.[4]

-

Cessation of Cellular Respiration: The halt in electron flow from Complex II to Complex III severely impairs the mitochondrial respiratory chain, leading to a drastic reduction in ATP synthesis.[1][5]

This disruption of energy metabolism is the ultimate cause of the fungicidal effect, as it inhibits essential life processes such as spore germination, germ tube elongation, and mycelial growth, leading to the death of the fungal pathogen.[1][2][6]

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the point of inhibition within the mitochondrial respiratory chain and the TCA cycle.

Caption: Fluxapyroxad inhibits Complex II (SDH), blocking succinate oxidation and electron transport.

Quantitative Data: In Vitro Efficacy

The efficacy of fluxapyroxad is quantified by two primary metrics: the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC₅₀) for direct SDH enzyme inhibition.

Table 1: EC₅₀ Values of Fluxapyroxad Against Various Fungal Pathogens

This table summarizes the concentration of fluxapyroxad required to inhibit the mycelial growth of different fungal species by 50%.

| Fungal Species | Mean EC₅₀ (µg/mL) | Range of EC₅₀ (µg/mL) | Reference |

| Rhizoctonia solani | 0.0657 ± 0.0250 | 0.0101 - 0.130 | [7] |

| Didymella applanata (2013 isolates) | 1.95 ± 0.81 | 0.82 - 4.05 | [3] |

| Didymella applanata (2017 isolates) | 3.24 ± 1.38 | 1.16 - 5.78 | [3] |

| Sclerotinia sclerotiorum | Not specified | 0.021 - 0.095 | [3] |

| Botrytis cinerea (baseline) | 0.18 ± 0.01 | 0.03 - 51.3 (including resistant) | [3] |

| Diplocarpon coronariae | < 0.1 (approx.) | Not specified | [8] |

Table 2: IC₅₀ Values of Fluxapyroxad for Succinate Dehydrogenase (SDH) Inhibition

This table presents the concentration of fluxapyroxad needed to inhibit the activity of the SDH enzyme by 50%.

| Enzyme Source | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Rhizoctonia solani SDH | 1.226 | ~3.21 | [7] |

| Porcine Mitochondrial SDH | Not specified | 2.87 (calculated from 0.014 µM for compound 7s being 205x more potent) | [9] |

| Immunoassay (Direct) | 0.00014 | ~0.00037 | [10] |

| Immunoassay (Indirect) | 0.00005 | ~0.00013 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action and efficacy of SDH inhibitors.

Protocol for Determining EC₅₀ (Mycelial Growth Inhibition)

This protocol outlines the steps to determine the in vitro efficacy of fluxapyroxad against a target fungal pathogen.

-

Fluxapyroxad

-

Dimethyl sulfoxide (DMSO)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar, PDA)

-

Sterile petri dishes

-

Actively growing culture of the target fungus

-

Sterile cork borer (5 mm diameter)

-

Incubator

Caption: A stepwise workflow for determining the EC₅₀ value of fluxapyroxad.

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of fluxapyroxad in DMSO.

-

Media Preparation: Autoclave the growth medium and cool it in a water bath to 50-55°C.

-

Fungicide Amendment: Add the required volumes of the fluxapyroxad stock solution to the molten agar to create a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Prepare a control medium containing the same concentration of DMSO used for the highest fungicide concentration.

-

Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify under aseptic conditions.

-

Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate nearly reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the DMSO control. The EC₅₀ value is then determined by regression analysis of the log-transformed fungicide concentration versus the probit of inhibition percentage.[1][11]

Protocol for Determining IC₅₀ (SDH Enzyme Activity Inhibition)

This protocol measures the direct inhibitory effect of fluxapyroxad on SDH enzyme activity using a spectrophotometric assay.

-

Isolated mitochondria from the target fungus

-

Fluxapyroxad

-

Potassium phosphate buffer (pH 7.2)

-

Sodium Succinate (substrate)

-

2,6-dichlorophenol-indophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

Spectrophotometer

Caption: Workflow for determining the IC₅₀ of fluxapyroxad on SDH enzyme activity.

-

Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques.

-

Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), DCPIP, and PMS.

-

Inhibitor Addition: Add varying concentrations of fluxapyroxad (dissolved in a suitable solvent like DMSO) to the cuvettes. Include a solvent-only control. Add the isolated mitochondrial fraction and pre-incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, sodium succinate.

-

Spectrophotometric Measurement: Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time.[7] The rate is proportional to the SDH activity.

-

Data Analysis: Calculate the percentage of SDH inhibition for each fluxapyroxad concentration compared to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[7][11]

Conclusion

The this compound core structure is a key pharmacophore in a powerful class of fungicides. As exemplified by fluxapyroxad, these compounds act as highly effective succinate dehydrogenase inhibitors. By disrupting the crucial link between the TCA cycle and the mitochondrial electron transport chain, they efficiently shut down cellular energy production in pathogenic fungi. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers engaged in the study of SDHIs, the development of novel antifungal agents, and the management of fungicide resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fao.org [fao.org]

- 7. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combined heterologies for monoclonal antibody-based immunoanalysis of fluxapyroxad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Ascendant Role of Fluorinated Pyrazoles in Modern Therapeutics and Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into the pyrazole scaffold has unlocked a new dimension of biological activity, propelling this heterocyclic motif to the forefront of drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of highly potent and selective therapeutic agents and crop protection solutions. This in-depth technical guide explores the diverse biological activities of fluorinated pyrazoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in this dynamic field.

Quantitative Analysis of Biological Activity

The introduction of fluorine and fluorinated moieties onto the pyrazole core has a profound impact on its biological profile. The following tables summarize the quantitative efficacy of various fluorinated pyrazole derivatives across a spectrum of therapeutic and agrochemical applications.

Table 1: Anticancer Activity of Fluorinated Pyrazole Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |

| Pyrazole-Chalcone Hybrids | Compound 3q | Multiple Cancer Lines | Potent anti-proliferation | [1] |

| Fused Pyrazole Derivatives | Compound 1 | HEPG2 | 0.31 | [2] |

| Fused Pyrazole Derivatives | Compound 2 | HEPG2 | 0.71 | [2] |

| Fused Pyrazole Derivatives | Compound 3 | HEPG2 | Potent EGFR inhibitor (0.06) | [2] |

| Fused Pyrazole Derivatives | Compound 4 | HEPG2 | 0.43 | [2] |

| Fused Pyrazole Derivatives | Compound 8 | HEPG2 | 0.62 | [2] |

| Fused Pyrazole Derivatives | Compound 9 | HEPG2 | Potent VEGFR-2 inhibitor (0.22) | [2] |

| Fused Pyrazole Derivatives | Compound 11 | HEPG2 | 0.55 | [2] |

| Fused Pyrazole Derivatives | Compound 12 | HEPG2 | 0.51 | [2] |

| Fused Pyrazole Derivatives | Compound 15 | HEPG2 | 0.47 | [2] |

| Pyrazole-based Kinase Inhibitor | Afuresertib Analog 2 | HCT116 | 0.95 | [3] |

| Pyrazole-based Kinase Inhibitor | Aurora A Kinase Inhibitor 6 | HCT116 | 0.39 | [3] |

| Pyrazole-based Kinase Inhibitor | Aurora A Kinase Inhibitor 6 | MCF7 | 0.46 | [3] |

| Pyrazole-based Kinase Inhibitor | Bcr-Abl Inhibitor 10 | K562 | 0.27 | [3] |

| Pyrazole-based Kinase Inhibitor | Checkpoint Kinase 2 Inhibitor 18 | HepG2, HeLa, MCF7 | Modest (2-digit µM) | [3] |

| Pyrazole-based Tubulin Inhibitor | Compound 4k | PC-3 | 0.015 | [4] |

| Pyrazole-based Tubulin Inhibitor | Compound 5a | PC-3 | 0.006 | [4] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Fluorinated Pyrazole Derivatives

| Compound Class | Target Enzyme | Specific Compound | Activity (IC50, µM) | Reference |

| Diarylpyrazoles | COX-1 / COX-2 | Celecoxib | Selective for COX-2 | [5] |

| Pyrazole-5-fluorosulfates | Butyrylcholinesterase (BuChE) | Compound K3 | 0.79 | [6] |

| Pyrazole-5-fluorosulfates | human BuChE (hBuChE) | Compound K3 | 6.59 | [6] |

| Pyrazole-based Kinase Inhibitor | Aurora A Kinase | Compound 6 | 0.16 | [3] |

| Pyrazole-based Kinase Inhibitor | Bcr-Abl Kinase | Compound 10 | 0.0142 | [3] |

| Pyrazole-based Kinase Inhibitor | Checkpoint Kinase 2 | Compound 18 | 0.0416 | [3] |

Table 3: Antifungal Activity of Fluorinated Pyrazole Derivatives

| Compound Class | Fungal Species | Specific Compound | Activity (EC50, µM) | Reference |

| Pyrazole analogues with aryl OCF3 | Fusarium graminearum | Compound 1v | 0.0530 | [7] |

Table 4: Antiviral Activity of Fluorinated Pyrazole Derivatives

| Compound Class | Virus | Cell Line | Activity (EC50, µg/mL) | Reference |

| N-acetyl 4,5-dihydropyrazole | Vaccinia virus (Lederle strain) | HEL | 7 | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays cited in the evaluation of fluorinated pyrazoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

-

Complete cell culture medium

-

Test compounds (fluorinated pyrazoles) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric or colorimetric assay determines the ability of test compounds to inhibit COX-1 and COX-2 enzymes.[6][14][15][16]

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme cofactor

-

COX Probe (fluorometric or colorimetric)

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

-

96-well opaque or clear microplate

-

Fluorescence or absorbance microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Incubation: Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately begin measuring the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) or absorbance kinetically for 5-10 minutes.[16]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Antifungal Activity: Mycelial Growth Rate Method

This assay evaluates the efficacy of compounds in inhibiting the growth of pathogenic fungi.[2][17][18][19][20]

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Cultures of phytopathogenic fungi

-

Test compounds dissolved in a suitable solvent

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA medium and amend it with various concentrations of the test compounds. Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Take a mycelial disc (e.g., 5-mm diameter) from the edge of a 3-day-old fungal colony and place it at the center of the PDA plate.

-

Incubation: Incubate the plates in the dark at 28°C for 36 hours or until the mycelial growth in the control plate has reached a significant size.

-

Measurement: Measure the radial growth of the mycelial colonies on each plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which fluorinated pyrazoles exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

COX-2 Inhibition by Celecoxib and its Anti-inflammatory Effects

Celecoxib, a well-known fluorinated pyrazole, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins like PGE2. Reduced PGE2 levels lead to a decrease in inflammation, pain, and fever.[5][21][22][23]

Inhibition of Tubulin Polymerization in Cancer Cells

Certain fluorinated pyrazole derivatives, particularly pyrazole-chalcone hybrids, have been shown to inhibit tubulin polymerization.[1][4][8][24][25] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Fluorinated pyrazoles have been investigated as inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[7][26][27][28][29][30][31][32] By inhibiting AChE and/or BuChE, these compounds increase the levels and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold continues to be a highly fruitful approach in the quest for novel and improved bioactive molecules. The examples and data presented in this guide underscore the vast potential of fluorinated pyrazoles in addressing a wide range of medical and agricultural challenges. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visualizations of molecular mechanisms, this document aims to facilitate further research and innovation in this exciting and impactful area of chemical biology and drug discovery.

References

- 1. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ClinPGx [clinpgx.org]

- 22. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 27. mdpi.com [mdpi.com]

- 28. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. BuChE inhibition: Significance and symbolism [wisdomlib.org]

- 31. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethyl)-3-methyl-1H-pyrazole (CAS No. 956628-23-2) is a fluorinated heterocyclic compound belonging to the pyrazole family. The introduction of a difluoromethyl group at the N1 position of the pyrazole ring can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While its isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been extensively studied as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, this compound itself is a less-explored chemical entity.[1] This technical guide provides a comprehensive literature review of the available information on its synthesis, properties, and potential applications, with a focus on providing actionable data and methodologies for research and development.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available computed data from chemical suppliers and predicted values based on its structure.

| Property | Value | Source |

| CAS Number | 956628-23-2 | ChemScene[2] |

| Molecular Formula | C₅H₆F₂N₂ | ChemScene[2] |

| Molecular Weight | 132.11 g/mol | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene[2] |

| LogP (calculated) | 1.58662 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Synthesis and Experimental Protocols

Proposed Synthesis: N-Difluoromethylation of 3-methyl-1H-pyrazole

This proposed protocol is based on the methodology described for the difluoromethylation of N-heterocycles using 1-chloro-1,1-difluoromethane (HCFC-22).[3]

Reaction Scheme:

References

Methodological & Application

Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the decarboxylation of the readily available precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Introduction

This compound and its derivatives are important scaffolds in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, membrane permeability, and binding affinity. This document outlines a robust protocol for the synthesis of the title compound, adapted from established methods for similar heterocyclic systems.

Synthetic Strategy

The most direct and efficient method for the preparation of this compound is the decarboxylation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This reaction can be achieved under thermal conditions, often facilitated by a copper catalyst.

Experimental Protocols

Method 1: Copper-Catalyzed Decarboxylation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from a procedure for a structurally similar compound and is expected to provide the desired product in good yield.

Materials and Reagents:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

1,10-Phenanthroline

-

N-Methyl-2-pyrrolidone (NMP)

-

Quinoline

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), copper(I) oxide (0.05 eq), and 1,10-phenanthroline (0.1 eq).

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous N-Methyl-2-pyrrolidone (NMP) and quinoline to the flask. The recommended solvent ratio is approximately 10:1 NMP:quinoline.

-

Heat the reaction mixture to 160 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove quinoline and other basic impurities) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Data Presentation

| Parameter | Method 1: Copper-Catalyzed Decarboxylation |

| Starting Material | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| Key Reagents | Cu₂O, 1,10-Phenanthroline |

| Solvent | NMP, Quinoline |

| Temperature | 160 °C |

| Reaction Time | 4-8 hours |

| Purity (Expected) | >95% (after purification) |

| Yield (Expected) | 60-80% |

Visualizations

Experimental Workflow: Copper-Catalyzed Decarboxylation

Caption: Workflow for the copper-catalyzed decarboxylation synthesis.

Signaling Pathway: Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the decarboxylation reaction.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Quinoline is toxic and has a strong, unpleasant odor. Handle with care.

-

NMP is a reproductive hazard. Avoid inhalation and skin contact.

-

The reaction is conducted at a high temperature. Use appropriate caution when handling the hot reaction mixture.

Conclusion

The described copper-catalyzed decarboxylation protocol provides a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can likely be scaled up for larger quantities with appropriate optimization. The availability of the starting carboxylic acid and the straightforward nature of the reaction make this an attractive route for accessing this important synthetic building block.

Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a valuable fluorinated building block in medicinal chemistry and agrochemical research. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity of molecules.

Experimental Protocol: N-Difluoromethylation of 3(5)-Methylpyrazole

This protocol is based on the direct difluoromethylation of 3(5)-methylpyrazole using chlorodifluoromethane. The reaction yields a mixture of two regioisomers, this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole, which can be separated by distillation.

Materials:

-

3(5)-Methylpyrazole

-

Dioxane

-

Water

-

Chlorodifluoromethane (CFC-22)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve 3(5)-methylpyrazole, a base (e.g., KOH or NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a mixture of dioxane and water.

-

Difluoromethylation: Bubble chlorodifluoromethane gas through the stirred solution. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with diethyl ether (or another suitable organic solvent) multiple times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is a mixture of this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole. These isomers have very similar boiling points and require an efficient distillation column for separation.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its isomer.

| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | HRMS (m/z) |

| This compound | 86 | 30–31 | 10.83 (s, CH₃), 109.75 (t, ¹JCF = 248.1 Hz, CHF₂), 114.70 (s, C4), 124.21 (s, C5), 145.90 (s, C3) (in DMSO-d₆) | –93.97 (d, ²JFH = 58.0 Hz, CHF₂) (in DMSO-d₆) | [M+H]⁺ calcd: 148.0681, found: 148.0675 |

| 1-(Difluoromethyl)-5-methyl-1H-pyrazole | - | - | - | - | - |

Data extracted from a representative synthesis of a derivative, 4-amino-1-(difluoromethyl)-3-methyl-1H-pyrazole, derived from the target compound.[1]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole: A Guide to Starting Materials and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is a crucial pharmacophore that can significantly enhance the metabolic stability and binding affinity of bioactive molecules.

Introduction

This compound is a valuable heterocyclic compound. Its synthesis can be approached through various strategies, primarily involving the construction of the pyrazole ring followed by N-difluoromethylation, or by utilizing a difluoromethylated precursor in a cyclization reaction. The choice of starting materials is critical and depends on the desired scale, cost-effectiveness, and available laboratory infrastructure. This guide outlines the most common synthetic routes, providing detailed protocols and a comparative analysis of starting materials.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into two main strategies:

-

N-Difluoromethylation of 3-Methyl-1H-pyrazole: This is a direct approach where the pre-formed 3-methyl-1H-pyrazole ring is reacted with a suitable difluoromethylating agent.

-

Cyclization with a Difluoromethylated Precursor: This method involves the reaction of a hydrazine-containing reagent with a 1,3-dicarbonyl compound or its equivalent, where one of the precursors already bears the difluoromethyl group.

A summary of the key starting materials for the N-difluoromethylation approach is presented below.

Table 1: Starting Materials and Reagents for N-Difluoromethylation of 3-Methyl-1H-pyrazole

| Starting Material | Difluoromethylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| 3-Methyl-1H-pyrazole | Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) | Potassium fluoride (KF) | Acetonitrile (MeCN) | Not specified | [1] |

| 3(5)-Methylpyrazole | Chlorodifluoromethane (ClCHF₂) | Base & Phase Transfer Catalyst | Dioxane-water | Not specified | [2] |

| Pyrazoles | 1-Chloro-1,1-difluoromethane (ClCHF₂) | Not specified | Not specified | Not specified | [3] |

| Pyrazoles | TMSCF₂Br | Transition-metal-free | Not specified | Not specified | [4] |

Experimental Protocols

The following protocol is a representative example of the N-difluoromethylation of 3-methyl-1H-pyrazole.

Protocol 1: N-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

This protocol is adapted from methodologies described for the N-difluoromethylation of pyrazoles.[1]

Materials:

-

3-Methyl-1H-pyrazole

-

Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)

-

Potassium fluoride (KF), spray-dried

-

Anhydrous acetonitrile (MeCN)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-methyl-1H-pyrazole (1.0 eq.).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add spray-dried potassium fluoride (2.0 eq.).

-

To the stirred suspension, add diethyl bromodifluoromethylphosphonate (1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove potassium fluoride and other solid residues. Wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

-

Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the N-difluoromethylation route.

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While N-difluoromethylation is a common strategy, another important route involves the cyclization of a difluoromethyl-containing precursor. For example, the synthesis of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid often starts from ethyl 4,4-difluoroacetoacetate, which is then reacted with a suitable orthoformate and methylhydrazine.[5] This highlights the possibility of constructing the pyrazole ring with the difluoromethyl group already in place, which can be an efficient strategy depending on the availability of the starting materials.

Conclusion